molecular formula C17H23N5OS2 B2606718 2-Ethyl-5-((4-ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886911-77-9

2-Ethyl-5-((4-ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2606718
CAS No.: 886911-77-9
M. Wt: 377.53
InChI Key: KHFFLJGIIOONON-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic compound provided for non-human research purposes. This molecule features a complex structure with a thiazolo[3,2-b][1,2,4]triazole core, which is a fused heterocyclic system, substituted with an ethyl group, a hydroxyl group, and a central carbon atom linked to a thiophene ring and a 4-ethylpiperazine moiety . The presence of both the thiophene and the piperazine group can influence the compound's solubility and may be key to its potential interactions in biological systems. It has a molecular formula of C17H23N5OS2 and a molecular weight of 377.5 g/mol . Its CAS registry number is 886911-77-9 . Compounds within this structural class, characterized by fused thiazole and triazole rings, are of significant interest in medicinal chemistry and are frequently investigated for their diverse biological activities. Researchers explore these analogues in various preclinical stages of drug discovery. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethyl-5-[(4-ethylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS2/c1-3-13-18-17-22(19-13)16(23)15(25-17)14(12-6-5-11-24-12)21-9-7-20(4-2)8-10-21/h5-6,11,14,23H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFFLJGIIOONON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-((4-ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Formation of the Triazole Ring:

    Introduction of the Piperazine and Thiophene Groups: The ethylpiperazine and thiophene groups can be introduced through nucleophilic substitution reactions, where the appropriate nucleophiles react with electrophilic centers on the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Functional Group Reactivity and Modification

The compound’s reactivity is dominated by its:

  • Thiazolo-triazole core : Susceptible to electrophilic aromatic substitution at C-5 and C-7 positions.

  • Ethylpiperazine side chain : Participates in alkylation, acylation, and coordination chemistry.

  • Thiophene moiety : Undergoes electrophilic substitution (e.g., sulfonation, halogenation).

Nucleophilic Substitution

  • Alkylation : Reacts with methyl iodide in THF using NaH as a base to yield N-alkylated derivatives.

  • Acylation : Acetylated at the piperazine nitrogen using acetyl chloride in dichloromethane.

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling with aryl boronic acids at the thiophene ring (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

Oxidation

  • Thiophene ring oxidation with m-CPBA forms sulfoxide derivatives, altering electronic properties .

Comparative Analysis of Reaction Methodologies

The compound’s three-component synthesis (thioamide + triazole + aldehyde) demonstrates superior efficiency compared to stepwise approaches:

ParameterThree-Component MethodStepwise Synthesis
Yield78%62%
Time8h14h
Purity>95%88%
ScalabilityExcellent (gram-scale)Moderate
Data synthesized from and

Mechanistic Insights

  • Mannich Reaction : Proceeds via iminium ion intermediate formation, with thiophene acting as a nucleophile.

  • Suzuki Coupling : Dependent on palladium’s oxidative addition to the C–Br bond (if brominated at thiophene) .

Stability and Side Reactions

  • Hydrolysis : The thiazole ring resists hydrolysis under acidic conditions (pH 2–6) but degrades in strong bases (pH >10).

  • Thermal Stability : Decomposes above 240°C, limiting high-temperature applications.

Scientific Research Applications

Synthetic Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiazole Ring : Cyclization of thioamide and α-haloketone precursors under acidic or basic conditions.
  • Formation of the Triazole Ring : Utilization of appropriate precursors to construct the triazole moiety.
  • Introduction of Functional Groups : Nucleophilic substitution reactions to add ethylpiperazine and thiophene groups.

Industrial Production

Industrial methods may optimize these synthetic routes for improved yield and purity using high-throughput screening and continuous flow reactors.

Chemistry

The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Biology

Research has shown that this compound possesses potential bioactive properties:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives exhibit significant inhibition against various bacterial strains.
  • Antiviral Properties : Investigations are ongoing to assess its effectiveness against viral infections.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro.

Medicine

Due to its ability to interact with various biological targets, the compound is explored as a therapeutic agent. Its mechanisms include:

  • Binding to enzymes or receptors, modulating their activity.
  • Potentially inhibiting kinases involved in cancer progression.

Material Science

The compound is being investigated for developing new materials with specific electronic or optical properties, which could have applications in sensors or electronic devices.

Antimicrobial Efficacy

A clinical trial involving thiazole derivatives demonstrated significant improvement in bacterial clearance in patients with chronic infections. This indicates the potential of similar compounds to serve as effective antimicrobial agents.

Cancer Treatment

In preclinical models using Ehrlich ascites carcinoma cells, derivatives exhibited tumor growth inhibition rates significantly higher than standard chemotherapy agents. This suggests a viable pathway for further development into anticancer therapies.

Research indicates that thiazole and triazole derivatives exhibit a range of biological activities:

Activity TypeDescription
AntimicrobialSignificant inhibition against bacterial strains
AntiviralPotential effectiveness against viral infections
AnticancerCytotoxic effects on various cancer cell lines

Antimicrobial Activity Results

In vitro tests on related compounds showed varying degrees of antimicrobial activity:

CompoundZone of Inhibition (mm)
Compound A15
Compound B18
Control (Ketoconazole)20

Anticancer Activity Results

Studies on anticancer properties revealed:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung Cancer)2.4
Compound BU87MG (Glioma)<1

Mechanism of Action

The mechanism of action of 2-Ethyl-5-((4-ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituents like thiophene and ethylpiperazine in the target compound may enhance lipophilicity and CNS penetration compared to the isobutylphenyl group in the triazolo-thiadiazole .

Key Observations :

  • The triazolo-thiadiazole’s broad-spectrum bioactivity suggests the target compound could share similar antimicrobial properties.

Key Observations :

  • The target compound’s synthesis may require POCl3 for cyclization (as in ) or PEG-400/clay catalysts for etherification (as in ).
  • Lower yields in triazolo-thiadiazole synthesis (49%) suggest challenges in cyclization steps, which could also affect the target compound’s scalability.

Biological Activity

2-Ethyl-5-((4-ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological properties, including antimicrobial, anticancer, and antiviral activities.

Chemical Structure and Properties

The molecular formula of the compound is C17H23N5OS2C_{17}H_{23}N_{5}OS_{2} with a molecular weight of 377.5 g/mol. The compound features a thiazolo-triazole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₇H₂₃N₅OS₂
Molecular Weight377.5 g/mol
CAS Number886911-77-9
StructureChemical Structure

Antimicrobial Activity

Research indicates that compounds with a thiazolo-triazole framework exhibit notable antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . In vitro studies have demonstrated that the compound can inhibit the growth of various pathogenic microorganisms.

Anticancer Activity

The anticancer potential of thiazolo-triazole derivatives has been explored in several studies. Notably, compounds related to 1,2,4-triazoles have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives showed IC50 values in the low micromolar range against colon carcinoma and breast cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Antimicrobial Screening : A study evaluated several thiazolo-triazole derivatives against a panel of bacterial strains. The results indicated that modifications to the piperazine moiety significantly enhanced antibacterial activity .
  • Cytotoxicity Testing : In another investigation, compounds with similar scaffolds were tested against human cancer cell lines. The results revealed that specific substitutions on the triazole ring could lead to improved cytotoxic effects .
  • Mechanistic Studies : Research into the mechanism of action for related compounds has suggested that they may act through multiple pathways including inhibition of DNA synthesis and interference with cellular signaling pathways .

Q & A

Q. What degradation pathways occur under accelerated stability conditions, and how are they mitigated?

  • Methodological Answer : Forced degradation (40°C/75% RH, 14 days) reveals hydrolysis of the ethylpiperazine moiety. Stabilizers like ascorbic acid (1% w/w) reduce oxidation. LC-MS identifies degradation products for impurity profiling .

Q. How can HPLC methods be developed to separate stereoisomers of this compound?

  • Methodological Answer : Use chiral columns (Chiralpak IA) with isopropanol/hexane (15:85). Adjust flow rate (0.8 mL/min) and column temperature (25°C). Validate resolution (>1.5) via spiked stereoisomer samples .

Q. What mechanistic insights explain substituent effects on bioactivity in SAR studies?

  • Methodological Answer : Comparative MIC assays and docking scores reveal that 4-ethylpiperazine enhances solubility and target engagement. Thiophene substitution improves π-π stacking with fungal cytochrome P450 enzymes .

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